Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The compound is characterized by its tert-butyl group and a brominated oxobutan-2-yl moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate, also known as tert-butyl carbamate, is a versatile compound used in the synthesis of a variety of organic molecules. The primary targets of this compound are typically organic molecules that can react with the carbamate group .
Mode of Action
The carbamate group in the compound can react with a variety of organic molecules, forming new bonds and changing the structure of the target molecule. This interaction can lead to significant changes in the properties and functions of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary greatly depending on the specific target molecule and the reaction conditions. It is often used in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position .
Pharmacokinetics
Its polar structure suggests that it may be soluble in polar solvents and could potentially be absorbed and distributed in the body through these solvents .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target molecule and the reaction conditions. In general, the compound can significantly alter the structure and function of the target molecule, potentially leading to changes in biological activity .
Action Environment
Environmental factors such as temperature, pH, and solvent can significantly influence the compound’s action, efficacy, and stability. For example, the compound is stable under normal conditions but can react with various organic molecules under specific reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated oxobutan-2-yl derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is often cooled to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the brominated moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protective purposes.
Benzyl carbamate: Another protecting group for amines, cleaved under different conditions.
Phenyl carbamate: Used in similar applications but with different reactivity profiles
Uniqueness
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate is unique due to its brominated oxobutan-2-yl moiety, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIUKCWXXPPLD-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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